Arginine, ethyl ester
Overview
Description
Arginine, ethyl ester, also known as ethyl arginate, is a derivative of the conditionally essential amino acid arginine. This compound is formed by the esterification of arginine with ethanol, resulting in a molecule that combines the properties of both arginine and an ethyl ester. This compound is known for its enhanced bioavailability and ability to penetrate cell membranes more efficiently compared to its parent compound, arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of arginine, ethyl ester typically involves the esterification of arginine with ethanol. One common method includes cooling absolute ethanol to -5 to 0°C, followed by the dropwise addition of thionyl chloride to catalyze the reaction. L-arginine is then added, and the mixture is heated to 25-30°C for 2 hours, followed by refluxing at 75-80°C for another 2 hours . This method ensures a high yield of this compound hydrochloride.
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of thionyl chloride as a catalyst is common due to its ability to decompose water in the reaction system, promoting the esterification process and ensuring the complete dryness of the reaction environment .
Chemical Reactions Analysis
Types of Reactions: Arginine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed by esterases, yielding arginine and ethanol.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, its parent compound, arginine, can undergo such reactions.
Substitution: The amino group in this compound can participate in substitution reactions, particularly with acylating agents.
Common Reagents and Conditions:
Hydrolysis: Esterases or acidic/basic conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Hydrolysis: Arginine and ethanol.
Substitution: N-acyl derivatives of this compound.
Scientific Research Applications
Arginine, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
Arginine, ethyl ester acts as a prodrug, meaning it is converted into its active form, arginine, upon hydrolysis by esterases. This conversion allows for better tissue distribution and cellular uptake compared to free arginine. The primary molecular target of arginine is nitric oxide synthase, which catalyzes the production of nitric oxide from arginine. Nitric oxide is a critical signaling molecule involved in vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
- Lysine, ethyl ester
- Methionine, ethyl ester
- Tryptophan, ethyl ester
Comparison: Arginine, ethyl ester is unique due to its ability to enhance nitric oxide production, which is not a prominent feature of other amino acid esters. Additionally, its role in cardiovascular health and immune function sets it apart from similar compounds .
Properties
IUPAC Name |
ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-2-14-7(13)6(9)4-3-5-12-8(10)11/h6H,2-5,9H2,1H3,(H4,10,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGWUHIOEVNNPC-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182856 | |
Record name | L-Arginine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28696-31-3 | |
Record name | L-Arginine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28696-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028696313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Arginine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginine ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL ARGININATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55W8VNE0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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